1-(3,5-Difluoropyridin-2-yl)-n-methylmethanamine
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Overview
Description
1-(3,5-Difluoropyridin-2-yl)-n-methylmethanamine is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity
Preparation Methods
Chemical Reactions Analysis
1-(3,5-Difluoropyridin-2-yl)-n-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(3,5-Difluoropyridin-2-yl)-n-methylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials with unique properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoropyridin-2-yl)-n-methylmethanamine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
1-(3,5-Difluoropyridin-2-yl)-n-methylmethanamine can be compared with other fluorinated pyridine derivatives, such as:
2,3,5-Trifluoropyridine: This compound has an additional fluorine atom, which can alter its reactivity and biological activity.
3,5-Difluoropyridine: Lacks the methylamine group, making it less versatile in certain synthetic applications.
2-Amino-3,5-difluoropyridine: Contains an amino group instead of a methylamine group, which can significantly change its chemical properties and applications
Properties
IUPAC Name |
1-(3,5-difluoropyridin-2-yl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c1-10-4-7-6(9)2-5(8)3-11-7/h2-3,10H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEWZRYOPHAIRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=N1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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